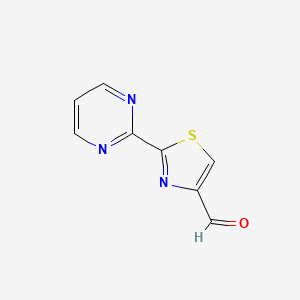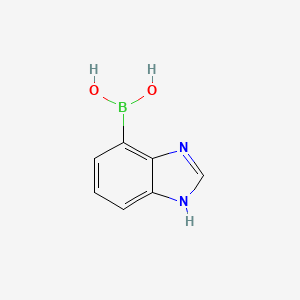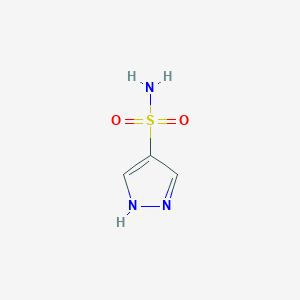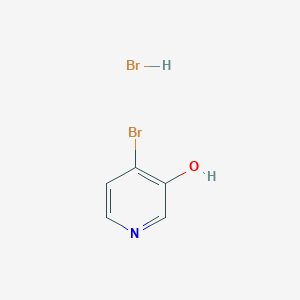
2-(Pyrimidin-2-yl)-1,3-thiazol-4-carbaldehyd
Übersicht
Beschreibung
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5N3OS and its molecular weight is 191.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Der Pyrimidin-Bestandteil, der Teil der betreffenden Verbindung ist, wurde beim Design von Strukturen mit Anti-Fibrose-Aktivitäten verwendet. Neuartige Pyrimidin-Derivate haben sich in vitro als vielversprechend bei der Hemmung der Kollagenexpression und des Hydroxyprolingehalts erwiesen, was auf eine potenzielle Entwicklung als Anti-Fibrose-Medikamente hindeutet .
Antibakterielle und antivirale Eigenschaften
Pyrimidin-Derivate sind dafür bekannt, eine breite Palette biologischer Aktivitäten aufzuweisen, einschließlich antimikrobieller und antiviraler Eigenschaften. Dies macht sie wertvoll für die Entwicklung neuer Behandlungen von Infektionen .
Antitumor-Anwendungen
Verbindungen, die den Pyrimidin-Kern enthalten, wurden als Antitumor-Eigenschaften berichtet. Dies legt nahe, dass Derivate von "2-(Pyrimidin-2-yl)-1,3-thiazol-4-carbaldehyd" synthetisiert und auf ihr Potenzial als Krebstherapeutika bewertet werden könnten .
Pharmakokinetische Profile
Die pharmakokinetischen Profile von Pyrimidin-Derivaten sind entscheidend für das Verständnis ihres Verhaltens im Körper. Studien haben diese Profile evaluiert, was für die Entwicklung neuer Medikamente mit optimalen Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungseigenschaften unerlässlich ist .
Biologische Aktivität gegen Lungenkrebs
Neuartige Pyrimidin-Derivate wurden synthetisiert und gegen Lungenkrebszelllinien getestet, wobei sie eine höhere zytotoxische Aktivität als Referenzmedikamente zeigten. Dies unterstreicht das Potenzial der Verbindung bei der Krebsbehandlung, insbesondere bei Lungenkrebs .
Antibakterielle und antifungizide Aktivität
Die Struktur von Pyrimidin-Derivaten beeinflusst ihre antibakterielle und antifungizide Aktivität. Es wurde gezeigt, dass diese Verbindungen eine höhere Aktivität als einige bestehende Medikamente aufweisen, was für die Bewältigung der Antibiotikaresistenz von Bedeutung ist .
Eigenschaften
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQLYQNBGWDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178019-16-3 | |
| Record name | 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)


![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)


![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)



![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)


![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)
